molecular formula C17H18N2O2S B2880887 3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine CAS No. 1904304-97-7

3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B2880887
CAS No.: 1904304-97-7
M. Wt: 314.4
InChI Key: XRWAUXSRXMBWTR-UHFFFAOYSA-N
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Description

3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring attached to an azetidine moiety, which is further substituted with an ethylsulfanylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of suitable precursors under controlled conditions. The ethylsulfanylbenzoyl group is then introduced through a series of substitution reactions, often using reagents such as ethylthiol and benzoyl chloride. The final step involves the attachment of the pyridine ring via an ether linkage, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium hydride can be employed.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to benzyl derivatives.

    Substitution: Introduction of various functional groups on the pyridine ring.

Scientific Research Applications

3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can enhance lipophilicity, facilitating membrane penetration, while the azetidine ring can provide rigidity and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-({1-[2-(methylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine
  • 3-({1-[2-(propylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine

Uniqueness

3-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}oxy)pyridine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethylsulfanyl group provides a balance between hydrophilicity and lipophilicity, while the azetidine ring offers structural rigidity, making it a versatile compound for various applications.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-22-16-8-4-3-7-15(16)17(20)19-11-14(12-19)21-13-6-5-9-18-10-13/h3-10,14H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWAUXSRXMBWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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